Technical Guide: Spectral & Functional Characterization of Texas Red-Sulfonamidoethyl Methanethiosulfonate
Technical Guide: Spectral & Functional Characterization of Texas Red-Sulfonamidoethyl Methanethiosulfonate
Executive Summary
Texas Red-sulfonamidoethyl methanethiosulfonate (Texas Red-MTS or MTSEA-Texas Red) is a high-performance, thiol-reactive fluorophore designed for the Substituted Cysteine Accessibility Method (SCAM) and structural mapping of membrane proteins. Unlike small molecule MTS reagents (e.g., MTSEA, MTSES), this conjugate combines the rapid, specific reactivity of the methanethiosulfonate (MTS) group with the photostable, long-wavelength emission of the Texas Red (Sulforhodamine 101) fluorophore.
This guide provides a rigorous technical analysis of its spectral properties, reaction mechanisms, and experimental protocols, tailored for researchers investigating ion channel topology, conformational dynamics, and protein-protein interactions.
Physicochemical Profile
Texas Red-MTS is a heterobifunctional reagent. Its core utility lies in its ability to covalently label solvent-accessible cysteine residues with a bulky, fluorescent reporter, typically restricted to the extracellular face of the membrane due to its size and polarity.
| Property | Specification |
| Chemical Name | Texas Red-2-sulfonamidoethyl methanethiosulfonate |
| Common Aliases | Texas Red-MTS, MTSEA-Texas Red, Texas Red-2-sulfonamidoethyl mercaptan (precursor/hydrolyzed) |
| CAS Number | 386229-76-1 |
| Molecular Weight | ~743.93 g/mol |
| Molecular Formula | C₃₄H₃₇N₃O₈S₄ |
| Solubility | Soluble in DMSO, DMF; Water-soluble after conjugation |
| Membrane Permeability | Impermeant (Due to size and zwitterionic/anionic character) |
| Reactive Moiety | Methanethiosulfonate (MTS) |
| Target | Free Sulfhydryl groups (-SH) on Cysteine |
Spectral Properties
The spectral signature of Texas Red-MTS is characterized by a large Stokes shift and high extinction coefficient, making it ideal for fluorescence resonance energy transfer (FRET) studies and minimizing autofluorescence interference in biological samples.
Absorption and Emission Data[1]
| Parameter | Value | Notes |
| Excitation Max ( | 582 – 595 nm | Best excited by 561 nm or 594 nm lasers. |
| Emission Max ( | 600 – 615 nm | Deep red emission, distinct from GFP/FITC channels. |
| Extinction Coefficient ( | ~80,000 – 85,000 M⁻¹cm⁻¹ | Measured at |
| Quantum Yield ( | > 0.9 (Conjugate dependent) | High brightness relative to other red dyes. |
| Stokes Shift | ~20 nm | Reduces self-quenching and excitation bleed-through. |
Solvatochromism & Environmental Sensitivity
While Texas Red is generally robust, its fluorescence intensity can be sensitive to the local environment upon conjugation.
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Hydrophobic Pockets: When the bulky Texas Red moiety is forced into a hydrophobic crevice of a protein (e.g., during a conformational change), quantum yield often increases, and the emission peak may blue-shift slightly.
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Quenching: Proximity to Tryptophan or Guanosine can induce photoinduced electron transfer (PET) quenching, a property useful for mapping distance constraints.
Mechanism of Action: The MTS Reaction
The methanethiosulfonate group reacts specifically and rapidly (seconds to minutes) with thiolate anions (
Reaction Logic
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Nucleophilic Attack: The thiolate anion of the cysteine attacks the sulfur atom of the MTS group.
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Disulfide Bond Formation: A mixed disulfide bond is formed between the protein and the Texas Red moiety.
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Leaving Group Release: Methanesulfinic acid is released as a byproduct.
Mechanistic Diagram
The following diagram illustrates the specific attack of the protein cysteine on the Texas Red-MTS reagent.
Figure 1: Reaction mechanism of Texas Red-MTS with a cysteine residue. The reaction is highly specific for sulfhydryls and results in a reversible disulfide linkage.
Experimental Workflow & Protocol
Expertise Note: MTS reagents are extremely moisture-sensitive and susceptible to hydrolysis. Stock solutions must be prepared immediately before use or stored under strict anhydrous conditions.
Preparation of Stock Solutions
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Solvent: Use high-grade anhydrous DMSO or DMF .
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Concentration: Prepare a 10–100 mM master stock.
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Storage: Aliquot into single-use vials, purge with Argon/Nitrogen, and store at -20°C or -80°C. Do not freeze-thaw.
Labeling Protocol (SCAM Context)
This protocol assumes labeling of a membrane protein in live cells (e.g., Xenopus oocytes or HEK293 cells).
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Pre-Incubation (Reduction):
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If cysteines are oxidized, treat with 0.1 - 1 mM DTT for 10-30 mins.
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Critical Step: DTT must be completely removed (wash 3x with buffer) before adding Texas Red-MTS, as DTT will instantly quench the reagent.
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Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine), which is less reactive toward MTS than DTT, though removal is still recommended for stoichiometry control.
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Labeling Reaction:
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Buffer: PBS or physiological saline (pH 7.0 – 7.4). Avoid amine-containing buffers (Tris) if pH > 8.0, though MTS is thiol-specific, high pH can accelerate hydrolysis.
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Reagent Addition: Dilute stock to a working concentration of 10 µM – 100 µM .
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Incubation: Apply to cells for 1 – 5 minutes at Room Temperature (RT) or on ice (4°C) to slow kinetics.
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Quenching & Washing:
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Stop reaction by adding excess free thiol (e.g., 5 mM Cysteine or Glutathione ) or washing immediately with large volumes of buffer.
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Wash cells 3x to remove background fluorescence.
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Workflow Diagram
Figure 2: Step-by-step experimental workflow for labeling proteins with Texas Red-MTS, highlighting the critical competition between labeling and hydrolysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Reagent Hydrolysis | The MTS group hydrolyzes rapidly in water. Ensure the reagent is added last and used immediately after dilution. Do not store aqueous dilutions. |
| High Background | Non-specific binding | Texas Red is hydrophobic/aromatic. Include a blocking step (BSA) or increase wash stringency. Ensure dye aggregates are spun down before use. |
| No Signal | Inaccessible Cysteine | The target cysteine may be buried. Use a denaturing agent (if not live cell) or check structural models. The bulky Texas Red group cannot access deep crevices like small MTSEA can. |
| Signal Bleaching | Photobleaching | Use antifade mounting media if fixing, or lower laser power. Texas Red is relatively stable but high-intensity laser scanning can bleach it. |
References
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Akabas, M. H., et al. (1992). "Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine accessibility method." Science. (Foundational SCAM methodology). Available at: [Link]
